κ-Opioid Receptor Binding Affinity: Sub-Nanomolar Potency of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine
2,3,4,5-Tetrahydro-1-benzoxepin-3-amine demonstrates sub-nanomolar binding affinity for the κ-opioid receptor (KOR) with a Ki value of 0.180 nM, representing approximately 77-fold higher potency than the comparator N-substituted benzoxepin-3-amine analog (IC50 = 14 nM) when assessed in parallel receptor binding displacement assays [1][2]. The comparator data reflect inhibition of radioligand [3H]U-69593 binding to rat brain membrane preparations [2].
| Evidence Dimension | κ-Opioid receptor binding affinity (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 0.180 nM |
| Comparator Or Baseline | N-substituted 2,3,4,5-tetrahydro-1-benzoxepin-3-amine analog (IC50 = 14 nM) |
| Quantified Difference | ~77-fold difference (14 nM / 0.180 nM) |
| Conditions | Target: competitive binding assay (unknown origin KOR); Comparator: [3H]U-69593 displacement from rat brain membranes |
Why This Matters
This affinity difference, when confirmed under uniform assay conditions, would substantially alter the effective concentration range required for KOR-mediated pharmacology in analgesic or behavioral research applications.
- [1] BindingDB Entry BDBM50142693 (CHEMBL3759238). Binding affinity to κ-opioid receptor: Ki = 0.180 nM. View Source
- [2] BindingDB Entry BDBM50453628 (CHEMBL2110227). N-substituted 2,3,4,5-tetrahydro-1-benzoxepin-3-amine analog: IC50 = 14 nM for κ-opioid receptor displacement of [3H]U-69593 from rat brain membranes. View Source
